N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-9-2-1-3-10(12(9)14)15-11(17)8-16-4-6-18-7-5-16/h1-3H,4-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBZLMCARLWAEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichloroaniline and morpholine.
Acylation Reaction: The 2,3-dichloroaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(2,3-dichlorophenyl)-2-chloroacetamide.
Nucleophilic Substitution: The N-(2,3-dichlorophenyl)-2-chloroacetamide is then reacted with morpholine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the acylation and nucleophilic substitution reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in biological studies to understand its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(morpholin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Position and Aromatic Chlorination Patterns
The position and number of chlorine atoms on the phenyl ring significantly influence biological activity and physicochemical properties.
Key Observations :
- The 2,3-dichloro substitution in the target compound may enhance steric hindrance and lipophilicity compared to monosubstituted analogs like Compound 13 ().
- Positional isomerism (e.g., 2,3 vs.
Heterocyclic Modifications
Addition of heterocyclic rings or functional groups modifies solubility, hydrogen-bonding capacity, and target affinity.
Key Observations :
Crystal Structure and Conformational Flexibility
highlights the role of hydrogen bonding and steric effects in molecular conformation for dichlorophenyl-acetamide derivatives. The study reports three distinct conformers of 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide due to N–H⋯O hydrogen bonding, leading to dimerization . While the target compound lacks a pyrazole group, its morpholine oxygen may participate in similar intermolecular interactions, influencing crystallization behavior and stability.
Key Observations :
Biological Activity
N-(2,3-Dichlorophenyl)-2-(morpholin-4-yl)acetamide is a synthetic compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological properties, including case studies, research findings, and a detailed analysis of its mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 273.16 g/mol. The compound features a dichlorophenyl group and a morpholine ring, which contribute to its biological activities.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Research indicates that it inhibits bacterial cell wall synthesis, leading to bacterial cell lysis. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.1 to 1.0 µg/mL for some pathogens.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.5 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.8 | Disruption of membrane integrity |
| Pseudomonas aeruginosa | 1.0 | Inhibition of protein synthesis |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), leukemia (CCRF-CEM), and CNS cancer (SF-539). The mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound:
- Cell Lines Tested : MDA-MB-231 (breast cancer), CCRF-CEM (leukemia), SF-539 (CNS cancer).
- Results :
- MDA-MB-231: IC50 = 5 µM
- CCRF-CEM: IC50 = 3 µM
- SF-539: IC50 = 6 µM
The compound demonstrated a dose-dependent response in inhibiting cell growth, with significant reductions in viability observed at concentrations above 1 µM.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It exhibits selective binding affinity for sigma receptors, which are implicated in pain modulation and neuroprotection.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
